6-(Methoxymethyl)benzo[d]thiazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2OS |
|---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
6-(methoxymethyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H10N2OS/c1-12-5-6-2-3-7-8(4-6)13-9(10)11-7/h2-4H,5H2,1H3,(H2,10,11) |
InChI Key |
LZYWPFYQBCYRCZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC2=C(C=C1)N=C(S2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Methoxymethyl Benzo D Thiazol 2 Amine and Its Analogs
Classical Approaches to 2-Aminobenzothiazole (B30445) Ring System Formation
Traditional methods for the construction of the 2-aminobenzothiazole core have been well-established for over a century and continue to be widely used due to their reliability and scalability. These methods typically involve the formation of a key C-S bond and subsequent cyclization to furnish the heterocyclic ring system.
Cyclization Reactions of Substituted Thiophenols and Amines
One of the fundamental approaches to the 2-aminobenzothiazole ring system involves the condensation of an appropriately substituted o-aminothiophenol with a cyanogen (B1215507) halide or a similar reagent. While effective, this method is often hampered by the instability and difficult synthesis of the requisite o-aminothiophenol precursors, which are prone to oxidation.
Oxidative Cyclization Strategies Involving Thiourea (B124793) Intermediates
A more prevalent and robust classical method is the oxidative cyclization of N-arylthioureas. This approach, often referred to as the Hugershoff reaction, is a cornerstone in the synthesis of 2-aminobenzothiazoles. The synthesis of 6-(methoxymethyl)benzo[d]thiazol-2-amine would logically proceed from the corresponding N-(4-(methoxymethyl)phenyl)thiourea. This intermediate can be synthesized by the reaction of 4-(methoxymethyl)aniline (B1590958) with an isothiocyanate. The subsequent intramolecular cyclization is typically achieved using an oxidizing agent, most commonly bromine in a suitable solvent like chloroform (B151607) or acetic acid. rjpbcs.com
The general mechanism involves the electrophilic attack of bromine on the sulfur atom of the thiourea, followed by an intramolecular electrophilic substitution on the aromatic ring at the position ortho to the amino group, leading to the formation of the benzothiazole (B30560) ring. The reaction conditions for the synthesis of analogous 6-substituted 2-aminobenzothiazoles are summarized in the table below.
| Starting Aniline (B41778) | Reagents | Solvent | Yield (%) | Reference |
| p-Toluidine | KSCN, Br₂ | Glacial Acetic Acid | High | rjpbcs.com |
| p-Anisidine | NH₄SCN, Br₂ | Alkaline Medium | Not Specified | ekb.eg |
| 4-Fluoroaniline | KSCN, Br₂ | Glacial Acetic Acid | Not Specified | rjpbcs.com |
| 3-Chloro-4-fluoroaniline | KSCN, Br₂ | Not Specified | Not Specified | rjpbcs.com |
Reactions of Anilines with Thiocyanates and Halogenating Agents
This method is a direct, one-pot variation of the oxidative cyclization of thioureas. In this approach, a p-substituted aniline, such as 4-(methoxymethyl)aniline, is reacted directly with a thiocyanate (B1210189) salt (e.g., potassium thiocyanate or ammonium (B1175870) thiocyanate) in the presence of a halogenating agent like bromine. rjpbcs.com The reaction proceeds via the in situ formation of the N-arylthiourea intermediate, which then undergoes immediate oxidative cyclization to yield the 6-substituted 2-aminobenzothiazole. stackexchange.com This method is often preferred for its operational simplicity and avoidance of isolating the potentially unstable thiourea intermediate. The reaction is typically carried out in a solvent such as glacial acetic acid. rjpbcs.com
Modern Catalytic and Green Chemistry Syntheses of this compound Scaffolds
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These modern approaches often employ metal catalysis or alternative energy sources to improve reaction conditions, yields, and environmental impact.
Metal-Catalyzed C-H Functionalization and Cross-Coupling Methods
Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of 2-aminobenzothiazoles. These methods often involve the intramolecular C-S bond formation through C-H functionalization of N-arylthioureas, providing an alternative to classical oxidative cyclization. Various metal catalysts, including ruthenium, palladium, and nickel, have been successfully employed for this transformation. nih.govresearchgate.net
For instance, a ruthenium(III) chloride catalyzed intramolecular oxidative coupling of N-arylthioureas has been reported to produce 2-aminobenzothiazoles in high yields. nih.gov Similarly, nickel(II) catalysts have been shown to be effective for the same transformation under mild conditions. researchgate.net These metal-catalyzed approaches offer advantages such as higher efficiency and functional group tolerance compared to traditional methods.
A summary of metal-catalyzed syntheses of 2-aminobenzothiazoles from N-arylthioureas is presented below:
| Catalyst | Substrate | Yield (%) | Reference |
| RuCl₃ | N-Arylthioureas | up to 91% | nih.gov |
| Pd(OAc)₂ | N-Aryl-N',N'-dialkylthioureas | High | nih.gov |
| Ni(II) salts | N-Arylthioureas | up to 95% | nih.govresearchgate.net |
Microwave-Assisted and Solvent-Free Synthetic Protocols
In line with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has gained significant attention for the preparation of heterocyclic compounds, including 2-aminobenzothiazoles. Microwave irradiation can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions. The synthesis of various 2-aminobenzothiazole derivatives has been successfully achieved using microwave technology, often in conjunction with solid supports or catalysts. uokerbala.edu.iqresearchgate.netuokerbala.edu.iqasianpubs.orgresearchgate.net
For example, the condensation of substituted anilines with thiourea can be efficiently carried out under microwave irradiation to afford 2-aminobenzothiazoles. uokerbala.edu.iq Solvent-free protocols for the synthesis of 2-aminobenzothiazole derivatives have also been developed, further enhancing the environmental friendliness of these methods. These reactions are often carried out by simply mixing the reactants and exposing them to microwave irradiation, leading to a significant reduction in waste generation.
One-Pot Multicomponent Reactions for Substituted Benzothiazoles
One-pot multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex heterocyclic scaffolds like substituted benzothiazoles from simple starting materials in a single synthetic operation. These reactions are characterized by high atom economy, reduced waste, and simplified purification procedures compared to traditional multi-step syntheses.
A common and effective one-pot approach involves the reaction of an aromatic amine, an aliphatic amine, and elemental sulfur under catalyst- and additive-free conditions. acs.org This method facilitates the formation of multiple C-S and C-N bonds in a single step. For example, various electron-donating group-substituted anilines can be converted into the corresponding 2-substituted benzothiazoles in moderate to good yields. acs.org The reaction is typically performed in a high-boiling solvent like DMSO, which can also act as an oxidant in the final aromatization step. acs.org
Another versatile MCR strategy is the condensation of 2-aminothiophenols with aldehydes. This reaction can be catalyzed by a range of catalysts, including acids and heterogeneous catalysts, often under green and mild conditions. For instance, the use of a H₂O₂/HCl mixture in ethanol (B145695) at room temperature allows for the synthesis of various benzothiazoles in excellent yields. mdpi.com Similarly, catalysts like ammonium chloride have been shown to activate the aldehyde, promoting nucleophilic attack by the 2-aminothiophenol (B119425). mdpi.com The multicomponent reaction between 6-substituted 2-aminobenzothiazoles, indole-3-carbaldehyde, and aryl isocyanides in the presence of a heterogeneous acid catalyst is another example leading to complex imidazo[2,1-b] tandfonline.comnih.govbenzothiazoles. nih.gov
These MCRs provide a convergent and modular approach to synthesizing a library of substituted benzothiazoles, which can be adapted for the synthesis of analogs of this compound by selecting appropriately substituted starting materials.
| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type | Reference |
| Three-Component | Aromatic Amine, Aliphatic Amine, Sulfur | DMSO, 140 °C | 2-Substituted Benzothiazoles | acs.org |
| Condensation | 2-Aminothiophenol, Aldehyde | H₂O₂/HCl, Ethanol, RT | 2-Substituted Benzothiazoles | mdpi.com |
| Three-Component | 2-Aminobenzothiazole, Aldehyde, Isocyanide | P₂O₅/SiO₂ | Imidazo[2,1-b] tandfonline.comnih.govbenzothiazoles | nih.gov |
| Ullmann-type | 2-Iodoaniline, Sodium Dithiocarbamate | Cu(OAc)₂, Cs₂CO₃, DMF, 120 °C | 2-Aminobenzothiazoles | nih.gov |
Regioselective Functionalization Strategies for the 6-Position in Benzothiazoles
Direct and regioselective functionalization of the benzothiazole core, particularly at the C6 position, is crucial for introducing specific substituents required for modulating biological activity or material properties. While the five-membered thiazole (B1198619) ring has distinct reactivity, methods for selectively functionalizing the benzene (B151609) ring are also being developed.
Transition-metal-catalyzed C-H functionalization is a powerful tool for this purpose. Although direct C-H functionalization of the benzothiazole core itself is challenging, strategies developed for related heterocyclic systems like 2,1,3-benzothiadiazole (B189464) (BTD) can offer valuable insights. For BTD, regioselective Ir-catalyzed C-H borylation allows access to versatile building blocks that can be further functionalized at various positions, including C6. nih.govacs.org Similar strategies, potentially involving directing groups, could be explored for the regioselective functionalization of the benzothiazole nucleus.
More traditionally, regioselectivity is achieved by starting with a pre-functionalized benzene derivative and constructing the thiazole ring. This remains the most common and reliable method for ensuring substitution at a specific position like C6.
Introduction of the Methoxymethyl Group at Position 6
The introduction of a methoxymethyl (-CH₂OCH₃) group at the 6-position of the benzothiazole ring can be accomplished through several synthetic routes.
One approach involves the functionalization of a pre-existing 6-substituted benzothiazole. For instance, a 6-(hydroxymethyl)benzothiazole precursor could be converted to the desired methoxymethyl ether. This O-methylation is a standard transformation, typically achieved using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base (e.g., sodium hydride).
Alternatively, the methoxymethyl group can be introduced onto the aniline precursor prior to the formation of the benzothiazole ring. This involves the synthesis of 4-(methoxymethyl)aniline. This could be achieved, for example, from 4-aminobenzyl alcohol by O-methylation. The resulting aniline can then be used in standard benzothiazole synthesis protocols.
The methoxymethyl (MOM) group is also widely used as a protecting group for alcohols, installed using chloromethyl methyl ether and a base like N,N-diisopropylethylamine (DIPEA). wikipedia.org While this is typically for protecting hydroxyl groups, the underlying chemistry to form the C-O-CH₂-O-CH₃ linkage is directly relevant. Synthesizing a precursor like 4-hydroxyaniline and converting it to a methoxymethyl ether (4-(methoxymethoxy)aniline) before cyclization is a viable, though different, strategy that would result in a 6-(methoxymethoxy)benzothiazole. The direct introduction of a C-CH₂OCH₃ bond onto the aromatic ring is more complex and less common.
Precursor Synthesis for 6-Substituted Benzothiazole-2-amines
The most prevalent and reliable method for synthesizing 6-substituted-2-aminobenzothiazoles involves the oxidative cyclization of a 4-substituted-phenylthiourea. This thiourea intermediate is typically generated in situ from the corresponding 4-substituted aniline.
A classic method involves the reaction of a 4-substituted aniline with ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN) to form the thiourea, followed by cyclization induced by an oxidizing agent, most commonly bromine in a solvent like acetic acid or chloroform. derpharmachemica.comcore.ac.uk This "thiocyanation" route allows for the generation of thiocyanogen (B1223195) ( (SCN)₂ ) in situ, which then reacts to form the benzothiazole ring. core.ac.uk This method is versatile and tolerates a wide range of substituents at the 4-position of the aniline, which becomes the 6-position of the resulting benzothiazole.
For the synthesis of this compound, the key precursor would be 4-(methoxymethyl)aniline. The general synthesis is outlined below:
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |
| 1 | 4-Substituted Aniline, KSCN | Glacial Acetic Acid | 1-(4-substitutedphenyl)thiourea | derpharmachemica.com |
| 2 | 1-(4-substitutedphenyl)thiourea | Bromine, Glacial Acetic Acid | 6-Substituted-2-aminobenzothiazole | derpharmachemica.com |
This approach has been successfully used to synthesize a variety of 6-substituted 2-aminobenzothiazoles, including those with nitro, halo, and alkyl groups, demonstrating its broad applicability. nih.govnih.govekb.eg
Derivatization of the Amine Moiety at Position 2 of this compound
The 2-amino group of the benzothiazole ring is a versatile handle for further chemical modification, allowing for the synthesis of a wide array of derivatives with diverse biological and chemical properties. The amine moiety in this compound can undergo numerous reactions typical of primary aromatic amines.
Acylation: The amino group can be readily acylated to form amides. This is commonly achieved by reacting the 2-aminobenzothiazole with acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270). For example, acylation of 2-amino-6-nitrobenzothiazole (B160904) with acetic anhydride (B1165640) in pyridine is a key step in a multi-step synthesis. nih.gov
Schiff Base Formation: Condensation with various aldehydes leads to the formation of Schiff bases (imines). This reaction is typically carried out by refluxing the 2-aminobenzothiazole and the aldehyde in a solvent like methanol (B129727) or ethanol, sometimes with a catalytic amount of acid. derpharmachemica.com These Schiff bases can serve as intermediates for further transformations or be final products themselves.
Alkylation and Arylation: The nitrogen atom can be alkylated or arylated, although direct N-alkylation can sometimes lead to mixtures of products or reaction at the ring nitrogen. More controlled methods are often employed.
Reaction with Isocyanates and Isothiocyanates: The 2-amino group reacts with isocyanates and isothiocyanates to form urea (B33335) and thiourea derivatives, respectively. researchgate.net
Hydrazine (B178648) Formation: The 2-amino group can be converted to a hydrazine group by reaction with hydrazine hydrate, which can then be used to synthesize pyrazole (B372694) derivatives and other heterocyclic systems. nih.govekb.eg
These derivatization reactions highlight the utility of the 2-amino group as a synthetic handle for creating diverse libraries of compounds based on the 6-(methoxymethyl)benzo[d]thiazole scaffold.
| Reaction Type | Reagent | Product | Reference |
| Acylation | Acyl Chloride / Anhydride | N-(Benzothiazol-2-yl)amide | nih.gov |
| Schiff Base Formation | Aldehyde | N-Benzylidene-benzothiazol-2-amine | derpharmachemica.com |
| Urea/Thiourea Formation | Isocyanate / Isothiocyanate | N-(Benzothiazol-2-yl)urea / thiourea | researchgate.net |
| Hydrazinolysis | Hydrazine Hydrate | 2-Hydrazinylbenzothiazole | nih.govekb.eg |
| Mannich-type Reaction | Aldehyde, β-Naphthol | 1-(((Benzothiazol-2-yl)amino)(aryl)methyl)naphthalen-2-ol | nih.gov |
Chemical Reactivity and Derivatization Pathways of 6 Methoxymethyl Benzo D Thiazol 2 Amine
Reactions at the 2-Amino Group
The exocyclic 2-amino group of the benzothiazole (B30560) ring system exhibits typical reactivity for an aromatic amine, participating in a variety of bond-forming reactions. This reactivity is crucial for the synthesis of derivatives with modified properties.
The 2-amino group of 6-(Methoxymethyl)benzo[d]thiazol-2-amine readily undergoes acylation with various acylating agents such as acid chlorides, anhydrides, or carboxylic acids. umpr.ac.idnih.gov This reaction leads to the formation of N-(6-(methoxymethyl)benzo[d]thiazol-2-yl)amides. For instance, acylation with chloroacetyl chloride can introduce a reactive handle for further functionalization. niscpr.res.in The use of acetic acid itself has been reported as a cost-effective and straightforward method for the N-acetylation of 2-aminobenzothiazoles. umpr.ac.id Similarly, direct oxidative amidation with aldehydes, catalyzed by N-heterocyclic carbenes (NHCs), provides a facile route to N-acyl derivatives. rsc.org
Alkylation of the 2-amino group is more complex due to the tautomerism of 2-aminobenzothiazole (B30445), which possesses both an exocyclic amino group and an endocyclic imino group. Reaction with alkyl halides often leads to alkylation at the endocyclic nitrogen, forming 3-alkyl-2-iminobenzothiazoline structures. rsc.org However, regioselective N-alkylation at the exocyclic amino group to produce 2-(N-alkylamino)benzothiazoles can be achieved using alternative alkylating agents, such as benzylic alcohols, under specific catalytic conditions. rsc.orgrsc.org Reductive amination is another effective method for achieving N-alkylation. researchgate.netnih.gov
| Reaction Type | Reagent | Product Class | Reference |
|---|---|---|---|
| Acylation | Acetic Anhydride (B1165640) / Acetic Acid | N-acetyl-2-aminobenzothiazole derivative | umpr.ac.id |
| Acylation | Chloroacetyl chloride | N-(chloroacetyl)-2-aminobenzothiazole derivative | niscpr.res.in |
| Acylation | Aromatic Aldehydes (NHC-catalyzed) | N-aroyl-2-aminobenzothiazole derivative | rsc.org |
| Alkylation | Benzylic Alcohols (Copper-catalyzed) | N-benzyl-2-aminobenzothiazole derivative | rsc.orgrsc.org |
| Alkylation (Reductive Amination) | Aldehyde + NaBH₄ | N-alkyl-2-aminobenzothiazole derivative | researchgate.net |
The primary amino group at the C-2 position can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones. mdpi.commdpi.com Reaction with aldehydes typically yields Schiff bases (imines), which are versatile intermediates for the synthesis of more complex heterocyclic systems. niscpr.res.in This reaction is often catalyzed by acid and proceeds through a hemiaminal intermediate, followed by the elimination of water. The resulting N-arylidene derivatives can be isolated or used in situ for subsequent transformations. niscpr.res.in Multi-component reactions involving 2-aminobenzothiazole, an aldehyde, and a third component like 2-naphthol (B1666908) are also well-documented, leading to Mannich-type adducts. researchgate.net
| Carbonyl Compound | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| Aromatic Aldehydes (e.g., Benzaldehyde) | Acid catalyst (e.g., glacial acetic acid), reflux in methanol (B129727) | Schiff Base (Imine) | niscpr.res.in |
| Aromatic Aldehydes + β-Naphthol | Heteropolyacid catalyst, ultrasound | 2'-Aminobenzothiazolomethylnaphthol | researchgate.net |
| Various Aldehydes | Catalytic Zn(OAc)₂·2H₂O, solvent-free | 2-Arylbenzothiazole (via 2-aminothiophenol (B119425) intermediate) | mdpi.com |
The 2-aminobenzothiazole scaffold is a key precursor for the synthesis of fused heterocyclic systems of significant interest, such as imidazo[2,1-b]benzothiazoles and pyrimido[2,1-b]benzothiazoles.
Imidazo[2,1-b]benzothiazoles are typically synthesized through the reaction of 2-aminobenzothiazoles with α-haloketones (e.g., α-bromoketones). nih.govnih.gov The reaction proceeds via an initial N-alkylation of the exocyclic amino group, followed by an intramolecular cyclization and dehydration, involving the endocyclic nitrogen atom, to form the fused five-membered imidazole (B134444) ring. nih.govresearchgate.net These reactions can be performed under various conditions, including catalyst-free microwave irradiation in aqueous media. nih.gov
Pyrimido[2,1-b]benzothiazoles can be constructed via multi-component reactions. A common approach is the Biginelli reaction or a similar condensation involving a 2-aminobenzothiazole derivative, an aldehyde, and a β-dicarbonyl compound (like a β-ketoester). tandfonline.comsemanticscholar.orgnih.gov This reaction creates a fused six-membered pyrimidine (B1678525) ring, yielding the tetracyclic pyrimido[2,1-b]benzothiazole core. tandfonline.comthieme-connect.com
| Target System | Key Reagents | General Method | Reference |
|---|---|---|---|
| Imidazo[2,1-b]benzothiazole | α-Bromoketones (e.g., 2-bromoacetophenone) | N-alkylation followed by intramolecular cyclization | nih.govnih.gov |
| Pyrimido[2,1-b]benzothiazole | Aldehyde + β-Ketoester | One-pot, three-component condensation (Biginelli-type) | tandfonline.comnih.gov |
Transformations Involving the Methoxymethyl Group
The methoxymethyl (-CH₂OCH₃) group at the 6-position is primarily an ether functionality. While generally stable, it can be strategically cleaved or modified.
The methoxymethyl (MOM) group is a common protecting group for hydroxyl functions in organic synthesis due to its stability in basic and weakly acidic media. Its removal, or deprotection, is typically achieved under acidic conditions to regenerate the corresponding hydroxymethyl group. nih.gov Various reagents and conditions have been developed for this transformation, offering different levels of selectivity.
Mild Lewis acids or solid acid catalysts are effective for this cleavage. nih.govacs.org For example, silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂) has been shown to efficiently and chemoselectively deprotect phenolic MOM ethers at room temperature. acs.orgorganic-chemistry.org Other systems, such as bismuth triflate in an aqueous medium or trimethylsilyl (B98337) triflate (TMSOTf) with 2,2'-bipyridyl, also provide mild and efficient deprotection. nih.govoup.com These methods are often advantageous as they avoid harsh mineral acids that could affect other sensitive functional groups in the molecule.
| Reagent/Catalyst | Conditions | Product | Reference |
|---|---|---|---|
| Silica-supported Sodium Hydrogen Sulfate (NaHSO₄·SiO₂) | Room temperature, CH₂Cl₂ | 6-(Hydroxymethyl)benzo[d]thiazol-2-amine | acs.org |
| Bismuth Triflate (Bi(OTf)₃) | Room temperature, THF/water | 6-(Hydroxymethyl)benzo[d]thiazol-2-amine | oup.com |
| Trimethylsilyl Triflate (TMSOTf) / 2,2'-Bipyridyl | Room temperature, CH₃CN then H₂O | 6-(Hydroxymethyl)benzo[d]thiazol-2-amine | nih.gov |
| Wells-Dawson Heteropolyacid | Methanol, reflux | 6-(Hydroxymethyl)benzo[d]thiazol-2-amine | nih.gov |
Direct chemical modification of the terminal methoxy (B1213986) group within the methoxymethyl substituent is not a common synthetic strategy. Transformations of this group typically commence with the deprotection of the MOM ether to unveil the more reactive primary alcohol, 6-(hydroxymethyl)benzo[d]thiazol-2-amine.
Once the hydroxymethyl group is exposed, it can undergo a variety of standard alcohol reactions. For instance, it can be oxidized to form the corresponding 6-formylbenzo[d]thiazol-2-amine (an aldehyde) using mild oxidizing agents. Further oxidation can yield the 6-carboxybenzo[d]thiazol-2-amine (a carboxylic acid). The hydroxyl group can also participate in etherification or esterification reactions to introduce a wide range of different functionalities at the 6-position of the benzothiazole core, thereby expanding the molecular diversity accessible from the parent compound.
Reactions at the Benzothiazole Ring System
The reactivity of the benzothiazole ring in this compound is characterized by a rich interplay of electronic effects from its constituent functional groups. The fused benzene (B151609) ring, being an aromatic system, is susceptible to electrophilic substitution, while the electron-rich nature of the heterocycle generally passivates it towards nucleophilic attack unless significantly activated.
Electrophilic Aromatic Substitution Patterns
The benzothiazole nucleus in this compound is an electron-rich aromatic system, making it amenable to electrophilic aromatic substitution. The regioselectivity of such reactions is dictated by the directing effects of the substituents already present on the benzene ring portion of the molecule: the 2-amino group and the 6-methoxymethyl group.
The 2-amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions relative to itself. In the context of the benzothiazole ring system, this corresponds to positions 4 and 6 of the benzene ring. However, since the amino group is part of the fused thiazole (B1198619) ring, its primary electronic influence is on the benzene moiety. Concurrently, the 6-methoxymethyl group is also an activating, ortho, para-directing group.
The combined influence of these two groups results in a highly activated benzothiazole ring system. The positions most susceptible to electrophilic attack are those that are ortho or para to both activating groups, if sterically accessible. Specifically, the 4 and 7 positions of the benzothiazole ring are predicted to be the most reactive sites for electrophilic substitution.
Detailed research findings on electrophilic substitution reactions of variously substituted 2-aminobenzothiazoles support these theoretical predictions. For instance, studies on the bromination of aminobenzothiazoles have shown that 6-aminobenzothiazole (B108611) is highly reactive, undergoing substitution at positions ortho and para to the amino group. rsc.org
A notable example of controlling regioselectivity in electrophilic substitution is the nitration of 2-aminobenzothiazole. Direct nitration often leads to a mixture of isomers. However, by first acylating the 2-amino group to form 2-acetylaminobenzothiazole, the reaction can be controlled to selectively yield the 6-nitro derivative in high yield after deprotection. google.comgoogle.com This strategy underscores the feasibility of introducing electrophiles at specific positions on the benzothiazole ring.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Influence of 2-Amino Group | Influence of 6-Methoxymethyl Group | Combined Effect | Predicted Reactivity |
| 4 | Ortho (Activating) | Meta | Activated | High |
| 5 | Meta | Ortho (Activating) | Activated | Moderate |
| 7 | Para (Activating) | Ortho (Activating) | Highly Activated | Very High |
While specific studies on the electrophilic substitution of this compound are not extensively documented, the established principles of electrophilic aromatic substitution and data from related 2-aminobenzothiazole derivatives provide a strong basis for predicting its reactivity patterns.
Nucleophilic Substitution Reactions on the Ring System
Nucleophilic aromatic substitution (SNAr) is a reaction pathway that is generally challenging for electron-rich aromatic systems like the benzothiazole ring in this compound. Such reactions typically require the presence of strong electron-withdrawing groups to decrease the electron density of the aromatic ring, making it susceptible to attack by a nucleophile. libretexts.orglibretexts.org Additionally, a good leaving group, such as a halide, must be present at the position of substitution. libretexts.org
The this compound molecule is characterized by the presence of two electron-donating groups: the 2-amino group and the 6-methoxymethyl group. These groups increase the electron density of the benzothiazole ring system, thereby deactivating it towards nucleophilic attack. Consequently, under normal conditions, this compound is not expected to undergo nucleophilic aromatic substitution.
For nucleophilic substitution to occur on the benzothiazole ring of this compound, the electronic properties of the ring would need to be significantly altered. This could be achieved through derivatization, for example, by introducing potent electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, onto the benzene portion of the molecule. Such modifications would render the ring more electrophilic and could facilitate the displacement of a suitable leaving group by a nucleophile.
Research on related benzothiazole systems supports this understanding. For instance, polyhaloanilines, which are electron-deficient, can undergo nucleophilic aromatic substitution with sulfur nucleophiles as a method for synthesizing benzothiazole derivatives. researchgate.netacs.org However, this involves the formation of the benzothiazole ring rather than substitution on a pre-existing, electron-rich benzothiazole.
Computational and Theoretical Investigations of 6 Methoxymethyl Benzo D Thiazol 2 Amine
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity. These studies are performed by solving the Schrödinger equation, often using approximations to make it computationally feasible for complex molecules.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. mgesjournals.comniscpr.res.in DFT calculations, particularly using hybrid functionals like B3LYP, have proven effective in reproducing various molecular properties, including vibrational spectra and molecular geometries for benzothiazole (B30560) derivatives. niscpr.res.inmdpi.com
For 6-(Methoxymethyl)benzo[d]thiazol-2-amine, DFT calculations are employed to optimize the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles. These calculations can predict the distribution of electron density, which is crucial for understanding the molecule's reactivity. scirp.org The method can also be used to calculate a range of molecular properties that are essential for predicting its behavior in different environments.
Table 1: Calculated Molecular Properties of this compound using DFT (Note: The following values are representative and based on theoretical calculations for similar benzothiazole structures.)
| Property | Predicted Value | Significance |
| Dipole Moment (Debye) | 2.5 - 3.5 | Indicates moderate polarity, influencing solubility and intermolecular interactions. |
| Polarizability (a.u.) | 150 - 170 | Reflects the ease with which the electron cloud can be distorted by an electric field. |
| Total Energy (Hartree) | -850 to -950 | Represents the total electronic energy of the optimized molecular structure. |
| Point Group | C1 | Indicates a lack of symmetry in the molecule. |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). shd-pub.org.rs The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. shd-pub.org.rs Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature. shd-pub.org.rs
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests that the molecule is more easily excitable, more polarizable, and generally more reactive. niscpr.res.inmdpi.com A larger gap indicates higher kinetic stability and lower chemical reactivity. mdpi.com For benzothiazole derivatives, the HOMO-LUMO gap can be used to understand intramolecular charge transfer (ICT) processes, which are important for their optical and electronic properties. niscpr.res.in
In this compound, the HOMO is expected to be localized primarily over the electron-rich 2-amino group and the benzothiazole ring system, while the LUMO may be distributed across the fused ring system. The methoxymethyl substituent at the 6-position can modulate the energies of these orbitals. FMO analysis has been successfully used to predict the bioactivation of other 2-aminophenylbenzothiazoles. nih.gov
Table 2: Frontier Molecular Orbital (FMO) Properties of this compound (Note: The following values are representative and based on theoretical calculations for similar benzothiazole structures.)
| Parameter | Predicted Value (eV) | Interpretation |
| HOMO Energy | -5.5 to -6.0 | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy | -1.0 to -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.0 - 5.0 | Indicates high kinetic stability and moderate reactivity. mdpi.com |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior and conformational preferences of molecules, providing insights that are not accessible from static quantum chemical calculations.
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For benzothiazole derivatives, the conformation often depends on the nature and number of substituents. thieme-connect.de The preferred conformation of this compound is influenced by the rotation around the single bonds, particularly the C-C and C-O bonds of the methoxymethyl group.
Computational methods can be used to perform a systematic scan of the potential energy surface by varying key dihedral angles. mdpi.com This process helps in identifying low-energy conformers and the energy barriers between them. For similar 2-aminobenzothiazole (B30445) structures, it has been shown that the planarity of the molecule is influenced by substituents, with the dihedral angle between the benzothiazole core and any attached phenyl rings being a key parameter. mdpi.commdpi.com The methoxymethyl group is flexible, and its orientation relative to the benzothiazole ring will likely result in several low-energy conformations. Understanding these preferred conformations is crucial as they can dictate how the molecule interacts with biological targets. nih.gov
The collection of all possible conformations and their corresponding energies forms the potential energy landscape. Mapping this landscape helps in understanding the molecule's flexibility and the probability of it adopting a specific shape required for biological activity.
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. In an MD simulation, the atoms in a molecule are treated as classical particles, and their motions are calculated by solving Newton's equations of motion. This allows for the observation of conformational changes, solvent effects, and interactions with other molecules over time.
For this compound, MD simulations can be used to explore its conformational space in a simulated physiological environment (e.g., in a water box with ions). These simulations can reveal how the molecule behaves in solution, how it interacts with water molecules, and the stability of its different conformations. Recent studies have utilized MD simulations to investigate the interaction of benzothiazole derivatives with biological targets, confirming the stability of ligand-protein complexes over time. acs.orgnih.gov Such simulations can provide valuable information for understanding its pharmacokinetic properties and mechanism of action at a molecular level.
Cheminformatics and In Silico Screening Applications
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. In silico screening, a key application of cheminformatics, involves using computational methods to identify promising drug candidates from large virtual libraries.
The benzothiazole scaffold is recognized for its wide range of pharmacological activities, making it a "privileged structure" in medicinal chemistry. rjpbr.comnih.gov Databases containing thousands of benzothiazole derivatives can be screened virtually against specific biological targets. frontiersin.org For this compound, cheminformatics tools can be used to calculate various molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) to assess its "drug-likeness" according to rules like Lipinski's Rule of Five.
Furthermore, in silico screening techniques like molecular docking can be employed to predict the binding affinity and orientation of this compound within the active site of a target protein. wjarr.com This involves computationally placing the molecule into the binding site of a receptor and scoring the interaction. nih.gov Such studies have been performed for numerous benzothiazole derivatives against various targets, including enzymes and receptors implicated in cancer and infectious diseases. acs.orgnih.govnih.gov These in silico approaches are cost-effective methods to prioritize compounds for synthesis and experimental testing, accelerating the drug discovery process. wjarr.comresearchgate.net
Prediction of Ligand-Target Interactions via Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For the 2-aminobenzothiazole class of compounds, molecular docking has been employed to rationalize observed biological activities and to guide the design of more potent derivatives.
While direct molecular docking studies on this compound are not readily found in the existing literature, studies on analogous compounds offer significant insights. For instance, a study on 6-substituted 2-aminobenzothiazole derivatives explored their potential as anticonvulsant agents by performing molecular docking against the γ-amino butyric acid (GABA) molecular target. scholarsresearchlibrary.com The findings from this research indicated that these compounds could bind effectively within the subunits of the GABA enzyme, suggesting a potential mechanism for their anticonvulsant activity. scholarsresearchlibrary.com One of the studied compounds, 6-methyl-[3-(3,4-dihydroxyphenyl)-prop-2-eneamido] benzothiazole, demonstrated a strong binding interaction with a MolDock score of -84.236. scholarsresearchlibrary.com
In a different therapeutic area, the antimicrobial potential of N-(6-substituted-1,3-benzothiazol-2yl) acetamide (B32628) derivatives was investigated through molecular docking with the DNA gyrase of E. coli. researchgate.net The results showed a correlation between the docking scores and the observed antimicrobial activity, with the compound N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide showing good antibacterial activity against several strains, which was consistent with its docking score. researchgate.net
Furthermore, in the context of cancer research, novel 2-aminobenzothiazole derivatives were designed and evaluated as potential anticancer agents, with molecular docking studies being used to assess their interactions with the adenosine (B11128) triphosphate (ATP) binding domain of the PI3Kγ enzyme. acs.org The docking results helped in understanding the potential binding modes of these compounds within the active site of the enzyme. acs.org
These examples from the literature on closely related 6-substituted-2-aminobenzothiazoles underscore the utility of molecular docking in predicting how a compound like this compound might interact with various biological targets. The methoxymethyl group at the 6-position would likely influence the binding profile through its size, polarity, and hydrogen bonding capabilities.
| Compound Class | Target Protein | Key Findings |
| 6-substituted 2-aminobenzothiazole derivatives | γ-amino butyric acid (GABA) | Compounds bind efficiently, suggesting a mechanism for anticonvulsant activity. scholarsresearchlibrary.com |
| N-(6-substituted-1,3-benzothiazol-2yl) acetamide derivatives | DNA gyrase (E. coli) | Docking scores correlated with antimicrobial activity. researchgate.net |
| 2-aminobenzothiazole derivatives | PI3Kγ enzyme | Assessed potential interactions within the ATP binding domain for anticancer activity. acs.org |
Virtual Screening for Potential Biological Targets
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While specific virtual screening studies centered on this compound have not been reported, the concept of in silico target fishing for benzothiazole derivatives has been explored. nih.gov This approach can help in identifying potential macromolecular targets for a given small molecule by comparing its properties with those of known ligands in various databases. nih.gov
For a novel compound like this compound, a virtual screening campaign could be designed to dock it against a panel of known protein targets implicated in various diseases. This would help in generating hypotheses about its potential biological activities. The methodology would involve preparing a 3D model of the compound and then using a docking program to systematically evaluate its binding affinity to a library of protein structures.
The insights gained from such computational studies on analogous benzothiazole derivatives are valuable. For example, the diverse biological activities reported for this class of compounds, including anticancer, antimicrobial, and anticonvulsant effects, suggest that they can interact with a range of biological targets. scholarsresearchlibrary.comresearchgate.netacs.org A virtual screening approach for this compound could, therefore, be directed towards targets within these therapeutic areas. The predicted high-affinity interactions could then be prioritized for experimental validation, thus accelerating the process of drug discovery and development.
| Computational Method | Application for this compound | Potential Outcomes |
| In Silico Target Fishing | Comparison of molecular fingerprints with databases of known ligands. nih.gov | Identification of putative biological targets and potential mechanisms of action. |
| Structure-Based Virtual Screening | Docking against a library of known protein structures. | Prioritization of protein targets for experimental validation based on predicted binding affinities. |
Structure Activity Relationship Sar Studies of 6 Methoxymethyl Benzo D Thiazol 2 Amine Derivatives
Influence of Substituents at Position 6 on Biological Activity
Electronic Effects of Substituents (e.g., Electron-Withdrawing vs. Electron-Donating Groups)
The electronic nature of the substituent at the C-6 position plays a pivotal role in modulating the biological activity of 2-aminobenzothiazole (B30445) derivatives. Both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have been shown to influence the potency and efficacy of these compounds across different therapeutic targets.
The introduction of a carboxylic acid group at position 6 has also been a strategy in the development of DNA gyrase inhibitors based on the benzothiazole (B30560) scaffold. acs.org For the parent compound of the series under discussion, 6-(Methoxymethyl)benzo[d]thiazol-2-amine, the methoxymethyl group (-CH₂OCH₃) is generally considered to be weakly electron-withdrawing or electronically neutral in its effect on the aromatic ring. This provides a baseline for comparing the effects of stronger EWGs or EDGs at this position.
| Substituent at Position 6 | Electronic Effect | Observed Impact on Biological Activity (Example) | Reference |
|---|---|---|---|
| -NO₂ (Nitro) | Strong Electron-Withdrawing | Increased antiproliferative activity | mdpi.comnih.gov |
| -CN (Cyano) | Strong Electron-Withdrawing | Increased antiproliferative activity | mdpi.comnih.gov |
| -COOH (Carboxylic Acid) | Electron-Withdrawing | Utilized in DNA gyrase inhibitors; improved antitubercular activity | chemistryjournal.netacs.org |
| -Br (Bromo) | Electron-Withdrawing (by induction) | Improved antitubercular activity | chemistryjournal.net |
| -OC₂H₅ (Ethoxy) | Electron-Donating | Decreased EGFR inhibition in a specific series | nih.gov |
| -CH₂OCH₃ (Methoxymethyl) | Weakly Electron-Withdrawing/Neutral | Baseline for comparison |
Steric Considerations of 6-Substituents
While electronic effects are crucial, the size and spatial arrangement of substituents at position 6 also contribute significantly to the SAR. The steric bulk of a group can influence how the molecule fits into a receptor's binding pocket or an enzyme's active site. For instance, the replacement of a cationic amidine fragment with a smaller ammonium (B1175870) group at the C-6 position resulted in an increase in antitumor activity against certain tumor cell lines, suggesting that steric factors can play a role in optimizing interactions with the biological target. mdpi.com
The 6-methoxymethyl group itself introduces a degree of flexibility and steric bulk compared to a simple methyl or hydrogen substituent. Any further derivatization at this position would need to consider how changes in size and conformation might affect binding affinity and biological activity.
Modifications of the 2-Amino Group and their Impact on Activity
The 2-amino group is a key functional handle in the 2-aminobenzothiazole scaffold, offering a convenient point for chemical modification and derivatization. nih.govnih.gov Its basicity and nucleophilicity allow for the introduction of a wide variety of substituents, which can drastically alter the compound's physicochemical properties and biological profile.
Role of Amine vs. Other Heteroatom Substitutions (e.g., Mercapto)
Replacing the 2-amino group with other heteroatom-containing functionalities, such as a mercapto group (-SH), leads to a different class of compounds with distinct biological activities. The 2-mercaptobenzothiazole (B37678) (MBT) scaffold is known to be associated with a range of pharmacological effects, including antimicrobial and antifungal properties. nih.govmdpi.comresearchgate.net MBT derivatives have been identified as potent inhibitors of several enzymes, such as heat shock protein 90 (Hsp90), monoamine oxidase, and cathepsin D. nih.govmdpi.comresearchgate.net
The difference in activity between 2-amino and 2-mercapto derivatives stems from the different chemical properties of nitrogen and sulfur. The amino group can act as a hydrogen bond donor and a basic center, while the mercapto group is more acidic and can coordinate to metal ions or form disulfide bonds. This fundamental difference in reactivity and intermolecular interactions leads to engagement with different biological targets or different binding modes within the same target.
| Group at Position 2 | Compound Class | Key Chemical Property | Associated Biological Activities (Examples) | Reference |
|---|---|---|---|---|
| -NH₂ (Amino) | 2-Aminobenzothiazoles | Basic, H-bond donor | Anticancer, Anticonvulsant, Anti-inflammatory, EGFR inhibition | nih.govresearchgate.netresearchgate.net |
| -SH (Mercapto) | 2-Mercaptobenzothiazoles | Acidic, Metal coordination | Antimicrobial, Antifungal, Enzyme inhibition (Hsp90, MAO) | nih.govmdpi.comresearchgate.net |
Derivatization of the Amine Nitrogen
The exocyclic amino group of 2-aminobenzothiazole is readily functionalized, and SAR studies have explored the impact of various N-substitutions. nih.gov Converting the primary amine to a secondary or tertiary amine, or to an amide, urea (B33335), or sulfonamide, can significantly influence activity.
In one study on anticancer derivatives, replacement of a 2-acetylamino group with various alkylamino groups resulted in a significant decrease in cell-based activity, suggesting that an amide linkage at this position was beneficial for that specific series. nih.gov For a series of VEGFR-2 inhibitors, the 2-aminobenzothiazole moiety was a key pharmacophore, and its derivatization was central to achieving potent inhibition. nih.gov Similarly, the synthesis of 2,6-disubstituted benzothiazoles as Hsp90 inhibitors involved extensive modification at the 2-amino position to probe the SAR. nih.gov These findings underscore the importance of the substituent on the 2-amino nitrogen in defining the molecule's interaction with its target.
Correlation of Structural Features with Specific Receptor Binding and Enzyme Inhibition
The specific arrangement of substituents on the this compound scaffold dictates its interaction with specific biological targets, leading to selective receptor binding or enzyme inhibition.
Receptor Binding: The benzothiazole nucleus is also present in ligands designed for specific receptors. Derivatives of benzo[d]thiazol-2(3H)one have been synthesized as high-affinity ligands for sigma (σ) receptors, which are implicated in various central nervous system disorders. nih.gov SAR studies on these compounds revealed that linker length and substitutions on both the benzothiazole ring and the terminal amine ring were critical for affinity and selectivity between σ₁ and σ₂ receptor subtypes. nih.gov Additionally, other benzothiazole series have been investigated as selective cannabinoid CB2 receptor agonists, demonstrating potential for anti-inflammatory applications without the psychoactive effects associated with CB1 agonism. researchgate.net
The biological activity of any given this compound derivative would therefore be a function of how the combined structural features—the methoxymethyl group at position 6, the substituted amine at position 2, and any other modifications—interact with the specific topology and chemical environment of a target enzyme's active site or a receptor's binding pocket.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational tools employed in medicinal chemistry to understand the relationship between the chemical structure of a compound and its biological activity. These models help in designing and predicting the activity of new, more potent derivatives. For the class of this compound derivatives, while specific QSAR and pharmacophore studies on this exact molecule are not extensively documented, valuable insights can be drawn from studies on structurally related 6-substituted benzothiazol-2-amines, including analogs of the well-known drug Riluzole.
Research on 6-substituted 2-benzothiazolamines has demonstrated that the nature of the substituent at the 6-position significantly influences their biological activity. For instance, studies on the "antiglutamate" activity of these compounds have revealed that electron-withdrawing groups at this position are often favorable. A notable example is Riluzole, which features a trifluoromethoxy group at the 6-position and exhibits potent neuroprotective effects. The activity of various 6-substituted analogs has been quantified, providing a basis for QSAR model development. nih.govmdpi.com
A QSAR analysis of a series of benzothiazole derivatives as potential antimalarial agents highlighted the importance of electronic descriptors at various positions of the benzothiazole nucleus, including the C6 position. The developed QSAR equation indicated that the atomic net charges at C4, C5, and C6, along with the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and polarizability, are key determinants of the antimalarial activity. researchgate.net This suggests that the electronic properties of the methoxymethyl group in this compound would be a critical parameter in any QSAR model for its specific biological activities.
Pharmacophore modeling for benzothiazole derivatives has identified key chemical features essential for their interaction with various biological targets. For instance, a 3D-QSAR and pharmacophore identification study on benzothiazole derivatives as potential p56lck inhibitors generated a six-point pharmacophore model (AADHRR) which included two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic site, and two aromatic rings. researchgate.net While this model was developed for a different therapeutic target, it provides a general framework for the pharmacophoric features that can be expected from the benzothiazole scaffold.
Furthermore, the structural similarity of this compound to 6-methoxy-1,3-benzothiazol-2-amine allows for inferences to be drawn from the physicochemical properties of the latter. researchgate.net The methoxy (B1213986) group is electronically similar to the methoxymethyl group, and data from such analogs can be used to build predictive QSAR models.
The table below summarizes key findings from QSAR and pharmacophore studies on related 6-substituted benzothiazole derivatives, which can be extrapolated to understand the structure-activity relationships of this compound derivatives.
| Study Focus | Key Findings | Relevant Descriptors/Features | Reference |
|---|---|---|---|
| Antiglutamate Activity of 6-Substituted 2-Benzothiazolamines | Potent activity observed with polyfluoroalkyl and polyfluoroalkoxy substituents at the 6-position. | Electronic properties and lipophilicity of the 6-substituent. | nih.gov |
| QSAR of Antimalarial Benzothiazole Derivatives | The QSAR model showed a high correlation (r² = 0.987) with atomic net charges at C4, C5, and C6, ELUMO, EHOMO, and polarizability being significant. | qC4, qC5, qC6, ELUMO, EHOMO, α (polarizability) | researchgate.net |
| Pharmacophore Modeling of p56lck Inhibitors | A statistically significant 3D-QSAR model was developed based on a six-point pharmacophore (AADHRR). | Hydrogen bond acceptors (A), hydrogen bond donor (D), hydrophobic site (H), aromatic rings (R) | researchgate.net |
| SAR of 6-Substituted Riluzole Analogs as Sodium Channel Blockers | Potency is well-correlated with lipophilicity. | Lipophilicity (ClogP) | nih.gov |
Analytical Methodologies for the Characterization and Study of 6 Methoxymethyl Benzo D Thiazol 2 Amine
Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental to the structural analysis of 6-(Methoxymethyl)benzo[d]thiazol-2-amine, providing detailed information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map the connectivity of atoms within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzothiazole (B30560) ring system would typically appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm). The protons of the methoxymethyl group would give rise to two singlets: one for the methylene (B1212753) (-CH₂-) protons, likely in the range of δ 4.5-5.0 ppm, and another for the methyl (-OCH₃) protons, further upfield around δ 3.3-3.6 ppm. The amine (-NH₂) protons would present as a broad singlet, the chemical shift of which can be variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum would show distinct peaks for each unique carbon atom. The carbon atoms of the benzothiazole ring would resonate in the aromatic region (approximately δ 110-170 ppm), with the carbon attached to the sulfur and nitrogen atoms (C-2) appearing at the lower end of this range. The carbon of the methylene group (-CH₂-) in the methoxymethyl substituent would be expected in the δ 60-75 ppm region, while the methyl carbon (-OCH₃) would appear further upfield, typically around δ 55-60 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 8.0 (multiplets) | 110 - 155 |
| -CH₂- | 4.5 - 5.0 (singlet) | 60 - 75 |
| -OCH₃ | 3.3 - 3.6 (singlet) | 55 - 60 |
| -NH₂ | Variable (broad singlet) | - |
Note: The predicted chemical shift values are estimates and can vary based on the solvent and other experimental conditions.
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds. Key expected absorptions include:
N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.
C-H stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxymethyl group would be observed just below 3000 cm⁻¹.
C=N stretching: The imine bond within the thiazole (B1198619) ring would exhibit a characteristic absorption band around 1600-1650 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.
C-O stretching: A strong absorption band corresponding to the C-O ether linkage in the methoxymethyl group would be expected in the range of 1050-1150 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| -NH₂ | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | >3000 |
| Aliphatic C-H | Stretch | <3000 |
| C=N | Stretch | 1600 - 1650 |
| C=C | Aromatic Stretch | 1450 - 1600 |
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.
Fragmentation patterns observed in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule might include the loss of the methoxymethyl group or cleavage of the thiazole ring, leading to characteristic fragment ions.
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by the molecule. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to electronic transitions within the aromatic and heterocyclic ring systems. The position and intensity of these absorption maxima (λmax) are characteristic of the compound's chromophores and can be used for qualitative identification and quantitative analysis.
Chromatographic Purity and Quantification Methods
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various samples.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation, identification, and quantification of this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727).
The separation is based on the differential partitioning of the compound between the stationary phase and the mobile phase. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. The retention time of the compound under specific chromatographic conditions is a characteristic parameter for its identification. For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of standard solutions of the compound.
Interactive Data Table: Typical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at λmax |
| Injection Volume | 5 - 20 µL |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a widely used, simple, and rapid analytical technique for separating components of a mixture, determining the purity of a substance, and monitoring the progress of a chemical reaction. researchgate.netrjpbcs.com For derivatives of benzothiazole, including this compound, TLC is an indispensable tool in the synthesis and purification workflow.
The principle of TLC involves a stationary phase, typically a thin layer of an adsorbent material such as silica (B1680970) gel, coated onto a flat, inert substrate like a glass or aluminum plate. The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.
In the context of synthesizing benzothiazole derivatives, TLC is routinely used to monitor the conversion of reactants to products. researchgate.net For instance, the synthesis of Schiff base derivatives from 2-amino-6-methoxy-benzothiazole is monitored by TLC to determine the completion of the reaction. researchgate.net
Stationary and Mobile Phases: The most common stationary phase for the analysis of benzothiazole derivatives is silica gel. researchgate.net The choice of the mobile phase is critical and depends on the polarity of the specific compound being analyzed. A common mobile phase system used for related nitro-substituted benzothiazole Schiff bases is a mixture of toluene, ethyl acetate, and formic acid in a 5:4:1 ratio. rjpbcs.com The polarity of the solvent system is adjusted to achieve optimal separation, ideally resulting in a retention factor (Rf) value between 0.3 and 0.7 for the compound of interest.
Visualization: After the development of the chromatogram, the separated spots are often visualized. Since many benzothiazole derivatives are colorless, various visualization techniques are employed. A common and simple method is the use of iodine vapor, where the plate is placed in a chamber containing iodine crystals. The iodine vapor adsorbs onto the separated compounds, revealing them as brown spots. researchgate.net UV light can also be used for visualization if the compounds are fluorescent or absorb UV radiation.
Below is an interactive data table summarizing typical parameters used in the TLC analysis of benzothiazole derivatives.
| Parameter | Description | Typical Value/Method |
| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica gel |
| Mobile Phase | The solvent system that moves up the plate. | Toluene:Ethyl Acetate:Formic Acid (5:4:1) or other mixtures of varying polarity. |
| Visualization | The method used to see the separated spots. | Iodine vapor, UV light |
| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | Dependent on the specific compound and mobile phase. |
Crystallographic Analysis (e.g., X-ray Diffraction)
While the specific crystal structure of this compound is not available in the cited literature, the crystallographic data for the closely related compound, 6-Methoxy-1,3-benzothiazol-2-amine , offers significant insight into the likely structural features of the target molecule. nih.govresearchgate.net The substitution of a methoxymethyl group for a methoxy (B1213986) group at the 6-position is not expected to drastically alter the core geometry of the benzothiazole ring system.
The crystal structure of 6-Methoxy-1,3-benzothiazol-2-amine was determined by X-ray diffraction. nih.govresearchgate.net The compound crystallizes in the orthorhombic space group Pbca. nih.gov The molecule is nearly planar, which is a common feature for such fused ring systems. researchgate.net The crystal packing is stabilized by intermolecular hydrogen bonds. Specifically, the amine group (N-H) forms hydrogen bonds with the nitrogen atom of the thiazole ring of a neighboring molecule and with the oxygen atom of the methoxy group of another molecule, leading to the formation of chains and dimers within the crystal lattice. researchgate.net
The detailed crystallographic data for 6-Methoxy-1,3-benzothiazol-2-amine is presented in the interactive table below.
| Parameter | Value |
| Compound | 6-Methoxy-1,3-benzothiazol-2-amine |
| Chemical Formula | C₈H₈N₂OS |
| Molecular Weight | 180.23 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 15.060 (2) |
| b (Å) | 6.6997 (11) |
| c (Å) | 16.649 (3) |
| V (ų) | 1679.8 (5) |
| Z | 8 |
| Radiation | Mo Kα |
| Temperature (K) | 130 |
| R-factor | 0.033 |
This data provides a strong foundation for understanding the solid-state structure of this compound, which is expected to exhibit similar planarity and hydrogen bonding patterns.
Future Research Directions and Unexplored Avenues for 6 Methoxymethyl Benzo D Thiazol 2 Amine
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
While traditional methods for benzothiazole (B30560) synthesis are well-established, future research should focus on developing novel, more sustainable pathways for the synthesis of 6-(Methoxymethyl)benzo[d]thiazol-2-amine. ekb.egmdpi.com Green chemistry principles, such as the use of eco-friendly solvents, catalyst-free reactions, and energy-efficient methods like microwave irradiation, are increasingly important. nih.govgoogle.com
Future synthetic explorations could include:
Catalyst-free condensation reactions: Investigating the direct condensation of 4-(methoxymethyl)benzene-1,2-diamine (B13124946) with a suitable thiocyanate (B1210189) source in green solvents like glycerol (B35011) or water. mdpi.com
Microwave-assisted synthesis: Utilizing microwave irradiation to accelerate the reaction, potentially leading to higher yields and shorter reaction times. google.com
Flow chemistry: Developing continuous flow processes for the synthesis, which can offer better control over reaction parameters and facilitate safer, more scalable production.
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Methodology | Potential Advantages | Key Research Focus |
| Catalyst-free condensation | Reduced environmental impact, lower cost | Optimization of solvent systems and reaction conditions |
| Microwave-assisted synthesis | Increased reaction rates, higher yields | Power and temperature optimization, solvent selection |
| Flow chemistry | Enhanced safety, scalability, and control | Reactor design, optimization of flow rates and reagent mixing |
Advanced Computational Studies for Deeper Mechanistic Understanding
Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research. For this compound, advanced computational studies could provide invaluable insights into its structure-activity relationships (SAR).
Key areas for computational investigation include:
Density Functional Theory (DFT) studies: To analyze the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netmdpi.com This can help in understanding its stability and potential reaction mechanisms.
Molecular docking simulations: To predict the binding affinity and interaction patterns of this compound with various biological targets. nih.gov This can aid in identifying potential therapeutic targets and in the design of more potent derivatives.
Molecular dynamics (MD) simulations: To study the dynamic behavior of the molecule and its complexes with biological macromolecules, providing a more realistic picture of the binding process.
Table 2: Proposed Computational Studies for this compound
| Computational Method | Research Goal | Expected Outcome |
| Density Functional Theory (DFT) | Elucidate electronic properties and reactivity | Understanding of molecular stability and reaction pathways |
| Molecular Docking | Identify potential biological targets | Prediction of binding modes and affinities |
| Molecular Dynamics (MD) | Analyze dynamic interactions with targets | Insight into the stability and conformational changes of the ligand-target complex |
Investigation of Additional Preclinical Biological Activities and Targets
The benzothiazole nucleus is associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov While the specific biological profile of this compound is not well-documented, its structural features suggest several avenues for preclinical investigation.
Potential biological activities to explore include:
Anticancer activity: Screening against a panel of cancer cell lines to identify potential cytotoxic effects. The 2-aminobenzothiazole (B30445) scaffold is a key feature of several anticancer agents. mdpi.comresearchgate.net
Antimicrobial activity: Evaluating its efficacy against a range of pathogenic bacteria and fungi. Benzothiazole derivatives have shown significant antimicrobial potential. nih.gov
Enzyme inhibition: Investigating its potential to inhibit key enzymes involved in disease pathogenesis, such as kinases, topoisomerases, and monoamine oxidases. mdpi.comgoogle.comnih.gov
Development of Prodrug Strategies and Delivery Systems for Preclinical Models
To enhance the pharmacokinetic and pharmacodynamic properties of this compound, the development of prodrugs and advanced drug delivery systems is a crucial area for future research. researchgate.net Prodrugs can improve solubility, permeability, and site-specific drug delivery. researchgate.net
Future research in this area could focus on:
Ester and amide prodrugs: Synthesizing prodrugs by modifying the 2-amino group to improve membrane permeability and oral bioavailability. nih.gov
Nanoparticle-based delivery systems: Encapsulating the compound in liposomes, micelles, or polymeric nanoparticles to enhance its stability, solubility, and targeted delivery to specific tissues.
Targeted drug delivery: Conjugating the molecule to targeting ligands, such as antibodies or peptides, to achieve selective delivery to cancer cells or other specific cell types.
Exploration of Multi-Targeting Approaches and Combination Therapies in Preclinical Settings
The multifactorial nature of many diseases, such as cancer and neurodegenerative disorders, has spurred interest in multi-target drugs and combination therapies. researchgate.netnih.gov The benzothiazole scaffold is a versatile platform for the design of multi-target-directed ligands. researchgate.net
Future preclinical studies could explore:
Design of multi-target inhibitors: Modifying the structure of this compound to create derivatives that can simultaneously modulate multiple biological targets relevant to a specific disease.
Combination with existing drugs: Evaluating the synergistic effects of this compound in combination with standard-of-care therapeutic agents to enhance efficacy and overcome drug resistance.
Addressing Research Gaps and Challenges in Benzothiazole Chemistry and Biology
Despite the extensive research on benzothiazoles, several challenges and knowledge gaps remain. Future research on this compound should also aim to address these broader issues.
Key research gaps and challenges include:
Understanding mechanisms of action: Elucidating the precise molecular mechanisms by which benzothiazole derivatives exert their biological effects is often a significant hurdle.
Predicting toxicity: Developing reliable in silico and in vitro models to predict the potential toxicity of novel benzothiazole compounds early in the drug discovery process is essential.
Overcoming drug resistance: Investigating the potential for benzothiazole derivatives to overcome existing drug resistance mechanisms in cancer and infectious diseases.
By systematically exploring these future research directions, the scientific community can unlock the full therapeutic potential of this compound and contribute to the broader advancement of benzothiazole-based medicinal chemistry.
Q & A
Basic: What is the standard synthetic route for 6-(Methoxymethyl)benzo[d]thiazol-2-amine?
Methodological Answer:
The synthesis typically involves cyclization of substituted aniline derivatives with sodium thiocyanate (NaSCN) and bromine in glacial acetic acid. For example, 4-methoxyaniline derivatives react with NaSCN and bromine under stirring at low temperatures (≤10°C) to form the benzothiazole core. The methoxymethyl group is introduced via subsequent alkylation or substitution reactions. After precipitation and pH adjustment (e.g., using ammonia to pH 9), the product is filtered and recrystallized from ethanol, yielding ~58–69% purity .
Key Steps:
- Cyclization : Aniline + NaSCN + Br₂ in acetic acid.
- Functionalization : Alkylation with methoxymethylating agents.
- Purification : Recrystallization (ethanol or ethyl acetate).
Basic: How is this compound characterized structurally?
Methodological Answer:
Standard characterization includes:
- Melting Point : Determined via capillary tube method (e.g., >300°C for stable derivatives) .
- Spectroscopy :
- Elemental Analysis : Confirms molecular formula (e.g., C₉H₁₀N₂OS) .
Basic: What preliminary biological assays are used to evaluate its bioactivity?
Methodological Answer:
Initial screening focuses on:
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (IC₅₀ determination) .
- Antimicrobial Activity : Agar diffusion assays against E. coli or S. aureus (zone of inhibition measurement) .
- Enzyme Inhibition : Docking studies (e.g., using AutoDock Vina) to predict binding affinity to targets like α-glucosidase or tyrosine kinases .
Advanced: How can low yields in synthesizing derivatives be optimized?
Methodological Answer:
Low yields (e.g., 27–35% in fused-ring derivatives) arise from side reactions or poor solubility. Optimization strategies include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalysis : Use of NaOAc or K₂CO₃ to enhance nucleophilic substitution efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .
- Workup Adjustments : Gradient pH precipitation (e.g., pH 7–9) to minimize byproduct formation .
Advanced: How do structural modifications influence its anticancer activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Methoxymethyl Position : Substitution at the 6-position enhances membrane permeability, increasing cytotoxicity (e.g., IC₅₀ = 12 µM vs. 25 µM for unsubstituted analogs) .
- Heterocyclic Fusion : Pyrazolo-benzothiazole derivatives (e.g., compound 4a ) show 3-fold higher activity due to improved DNA intercalation .
- Electron-Withdrawing Groups : Bromine or chlorine at the 4-position stabilizes π-stacking interactions with kinase targets .
Example SAR Table:
| Derivative | Substituent | IC₅₀ (µM) | Target Protein |
|---|---|---|---|
| 6-OCH₂CH₃ | Methoxymethyl | 12 | Topoisomerase II |
| 6-Br | Bromine | 8 | EGFR Kinase |
| 4-CH₃ | Methyl | 25 | Tubulin |
Advanced: How can conflicting bioactivity data between studies be resolved?
Methodological Answer:
Contradictions (e.g., varying IC₅₀ values) arise from assay conditions or impurities. Resolution steps:
- Purity Validation : HPLC (≥95% purity) and HRMS to confirm molecular integrity .
- Standardized Assays : Use identical cell lines (e.g., NCI-60 panel) and protocols (e.g., 48-hour incubation) .
- Mechanistic Studies : Compare binding modes via X-ray crystallography or molecular dynamics simulations .
Advanced: What advanced analytical methods confirm its metabolic stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
